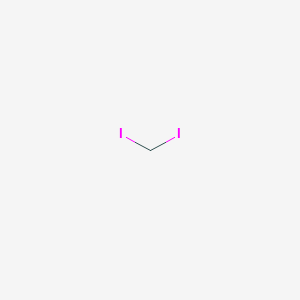

Diiodomethane

Übersicht

Beschreibung

Es wirkt als potenter und selektiver Inhibitor sowohl der zyklischen Nukleotid-Phosphodiesterase 2 (PDE2) als auch der Adenosin-Deaminase . Diese Verbindung wird in der wissenschaftlichen Forschung aufgrund ihrer Fähigkeit zur Modulation verschiedener biochemischer Pfade weit verbreitet eingesetzt .

Vorbereitungsmethoden

Die Synthese von EHNA-Hydrochlorid beinhaltet die Reaktion von erythro-9-(2-Hydroxy-3-nonyl)adenin mit Salzsäure . Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um die Bildung des Hydrochloridsalzes zu gewährleisten . Industrielle Produktionsmethoden können die großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, wobei zusätzliche Reinigungsschritte erforderlich sind, um einen hohen Reinheitsgrad zu erreichen .

Chemische Reaktionsanalyse

EHNA-Hydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitution: EHNA-Hydrochlorid kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

EHNA-Hydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Industrie: EHNA-Hydrochlorid wird bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten eingesetzt.

Wirkmechanismus

EHNA-Hydrochlorid übt seine Wirkungen aus, indem es die zyklische Nukleotid-Phosphodiesterase 2 und die Adenosin-Deaminase hemmt . Diese Hemmung führt zu einem Anstieg der zyklischen GMP- und Adenosinspiegel, die verschiedene biochemische Pfade modulieren . Die Verbindung unterdrückt auch die spontane Differenzierung menschlicher embryonaler Stammzellen und verhindert die gerichtete neuronale Differenzierung .

Analyse Chemischer Reaktionen

Simmons–Smith Cyclopropanation

Diiodomethane is widely used to generate methylene carbene equivalents for cyclopropane synthesis. In the presence of a zinc-copper couple, CH₂I₂ forms iodomethylzinc iodide (ICH₂ZnI), which reacts with alkenes in a stereospecific manner .

Mechanism:

-

Insertion : Zn-Cu inserts into the C–I bond of CH₂I₂, forming ICH₂ZnI.

-

Concerted Addition : The carbene-like intermediate adds to the alkene π-bond, forming a cyclopropane ring .

Example Reaction:

| Parameter | Details |

|---|---|

| Catalyst | Zinc-copper couple |

| Solvent | Ethers (e.g., THF) |

| Stereochemistry | Retention of alkene geometry |

This reaction is critical in natural product synthesis due to its mild conditions and high stereochemical fidelity .

Photodissociation and Radical Formation

Ultraviolet (310 nm) or visible light induces homolytic cleavage of C–I bonds, generating iodine radicals and methylene intermediates. Femtosecond X-ray scattering studies reveal:

-

Secondary Processes : CH₂I- further dissociates to CH₂- + I- , followed by recombination or solvent cage confinement (85% of radicals remain trapped) .

Atmospheric Implications :

In the presence of ozone, iodine radicals drive catalytic ozone depletion:

IO- radicals contribute to aerosol formation via reactions with HO₂ or NO₂ .

N-Aryliminium Ion Generation

CH₂I₂ mediates the formation of N-aryliminium ions from N,N-dimethylanilines, enabling [4+2] cycloadditions with olefins :

Mechanism:

-

Alkylation : CH₂I₂ reacts with aniline to form an iodomethylammonium salt.

-

Elimination : Loss of methyl iodide yields N-aryliminium ions.

-

Cycloaddition : Trapping with olefins produces tetrahydroquinolines .

| Condition | Value |

|---|---|

| Yield | Up to 92% |

| Catalyst | None required |

| Solvent | Dichloroethane |

This method avoids strong oxidants or transition metals, making it suitable for sensitive substrates .

Finkelstein Reaction

CH₂I₂ is synthesized via halogen exchange from dichloromethane using NaI in acetone :

Key Data:

Thermal and Light-Induced Decomposition

CH₂I₂ decomposes under heat or light, releasing iodine:

Stability Data:

| Parameter | Value |

|---|---|

| Decomposition Temp | >67°C (boiling point) |

| Quantum Yield (300 nm) | 0.45 ± 0.05 |

Stabilizers like copper shavings are often added to suppress iodine liberation .

Atmospheric Photolysis

In the marine boundary layer, CH₂I₂ photolysis contributes to iodine oxide (IO) formation, influencing aerosol nucleation :

Environmental Impact :

Coordination Chemistry

CH₂I₂ acts as a methylene donor in organometallic synthesis. For example, it reacts with Na₂Fe₂(CO)₈ to form Fe₂(CH₂)(CO)₈ :

Wissenschaftliche Forschungsanwendungen

EHNA hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

EHNA hydrochloride exerts its effects by inhibiting cyclic nucleotide phosphodiesterase 2 and adenosine deaminase . This inhibition leads to an increase in cyclic GMP and adenosine levels, which modulate various biochemical pathways . The compound also suppresses spontaneous differentiation of human embryonic stem cells and prevents directed neuronal differentiation .

Vergleich Mit ähnlichen Verbindungen

EHNA-Hydrochlorid ist aufgrund seiner doppelten inhibitorischen Wirkung auf die zyklische Nukleotid-Phosphodiesterase 2 und die Adenosin-Deaminase einzigartig . Ähnliche Verbindungen umfassen:

Trequinsin-Hydrochlorid: Ein weiterer Phosphodiesterase-Inhibitor mit unterschiedlicher Selektivität.

BEC-Hydrochlorid: Ein Adenosin-Deaminase-Inhibitor mit unterschiedlichen Eigenschaften.

Diese Verbindungen unterscheiden sich in ihrer Selektivität und Potenz, was EHNA-Hydrochlorid zu einem wertvollen Werkzeug in bestimmten Forschungsanwendungen macht .

Biologische Aktivität

Diiodomethane, also known as methylene iodide (CH₂I₂), is a halogenated organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in various fields.

This compound is a colorless liquid with a sweet odor, primarily used as a solvent and in organic synthesis. Its molecular structure consists of two iodine atoms bonded to a methylene group, which contributes to its reactivity and biological effects.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Toxicity : this compound has been shown to possess cytotoxic properties against several cell lines. Its toxicity is attributed to its ability to form reactive intermediates that can damage cellular components.

- Mutagenicity : Studies have indicated that this compound can induce mutations in bacterial strains such as Salmonella TA100. The correlation between its chemical reactivity and mutagenic potential suggests that it may act as a genotoxic agent in certain conditions .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness varies depending on the concentration and the type of microorganism tested .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : this compound readily undergoes nucleophilic substitution reactions due to the presence of iodine atoms, which can be displaced by nucleophiles such as thiols or amines. This reactivity is crucial for its mutagenic effects .

- Formation of Reactive Oxygen Species (ROS) : The compound can generate ROS under physiological conditions, leading to oxidative stress and subsequent cellular damage.

- Interaction with Cellular Targets : this compound may interact with various cellular targets, including proteins and nucleic acids, disrupting normal cellular functions.

Case Study 1: Mutagenicity Testing

A study evaluated the mutagenic effects of this compound using the Ames test. The results demonstrated that this compound induced mutations in Salmonella TA100 at certain concentrations, highlighting its potential as a genotoxic agent. The mutagenic effectiveness was correlated with its chemical reactivity towards strong nucleophiles .

| Concentration (µg/plate) | Mutagenicity (Revertants) |

|---|---|

| 0 | 15 |

| 10 | 45 |

| 50 | 120 |

| 100 | 250 |

Case Study 2: Antimicrobial Activity

In another study, this compound was tested for its antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate that this compound has varying degrees of effectiveness against different microorganisms, suggesting potential applications in antimicrobial formulations.

Eigenschaften

IUPAC Name |

diiodomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2I2/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZFYRREKKOMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058784 | |

| Record name | Methylene iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.835 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly refractive liquid; Darkens on contact with light, air, and moisture; mp = 6 deg C; [Merck Index] Yellow liquid; [Hawley] Pale light yellow liquid; mp 5-6 deg C; [MSDSonline] | |

| Record name | Methylene iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.2 [mmHg] | |

| Record name | Methylene iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75-11-6, 86128-37-2 | |

| Record name | Diiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIIODOMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 86128-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J731705OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.